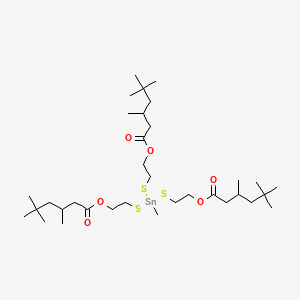
Methyltintris(2-(3,5,5-trimethylhexanoyloxy)ethylmercaptide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyltintris(2-(3,5,5-trimethylhexanoyloxy)ethylmercaptide) is an organotin compound with the molecular formula C34H66O6S3Sn. This compound is known for its unique structure, which includes a tin atom bonded to three 2-(3,5,5-trimethylhexanoyloxy)ethylmercaptide groups. Organotin compounds are widely studied due to their applications in various fields, including catalysis, materials science, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyltintris(2-(3,5,5-trimethylhexanoyloxy)ethylmercaptide) typically involves the reaction of methyltin trichloride with 2-(3,5,5-trimethylhexanoyloxy)ethanethiol. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product. The general reaction can be represented as follows:
Methyltin trichloride+32-(3,5,5-trimethylhexanoyloxy)ethanethiol→Methyltintris(2-(3,5,5-trimethylhexanoyloxy)ethylmercaptide)+3HCl
Industrial Production Methods
Industrial production of Methyltintris(2-(3,5,5-trimethylhexanoyloxy)ethylmercaptide) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Methyltintris(2-(3,5,5-trimethylhexanoyloxy)ethylmercaptide) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiols.
Substitution: The mercaptide groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
Methyltintris(2-(3,5,5-trimethylhexanoyloxy)ethylmercaptide) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Methyltintris(2-(3,5,5-trimethylhexanoyloxy)ethylmercaptide) involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can inhibit or activate specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyltin tris(2-ethylhexylthiolate): Similar structure but with different alkyl groups.
Methyltin tris(2-mercaptoethylthiolate): Similar structure but with different mercaptide groups.
Uniqueness
Methyltintris(2-(3,5,5-trimethylhexanoyloxy)ethylmercaptide) is unique due to its specific alkyl and mercaptide groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in catalysis, materials science, and medicine.
Eigenschaften
CAS-Nummer |
67874-45-7 |
|---|---|
Molekularformel |
C34H66O6S3Sn |
Molekulargewicht |
785.8 g/mol |
IUPAC-Name |
2-[methyl-bis[2-(3,5,5-trimethylhexanoyloxy)ethylsulfanyl]stannyl]sulfanylethyl 3,5,5-trimethylhexanoate |
InChI |
InChI=1S/3C11H22O2S.CH3.Sn/c3*1-9(8-11(2,3)4)7-10(12)13-5-6-14;;/h3*9,14H,5-8H2,1-4H3;1H3;/q;;;;+3/p-3 |
InChI-Schlüssel |
BABFIOGTMBXLHI-UHFFFAOYSA-K |
Kanonische SMILES |
CC(CC(=O)OCCS[Sn](C)(SCCOC(=O)CC(C)CC(C)(C)C)SCCOC(=O)CC(C)CC(C)(C)C)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;tetrachlorozinc(2-)](/img/structure/B14473148.png)
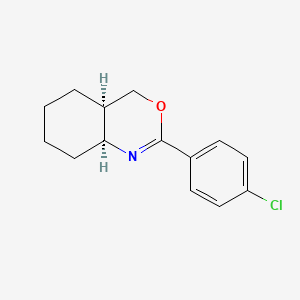
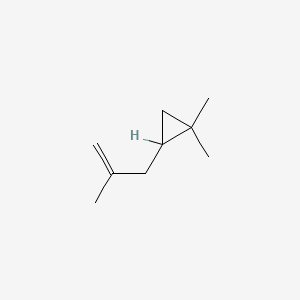
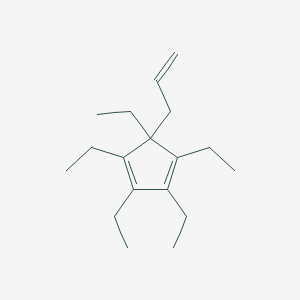
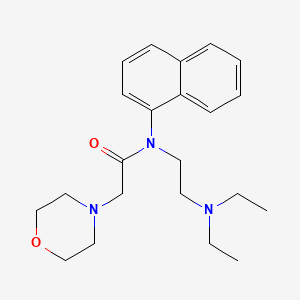
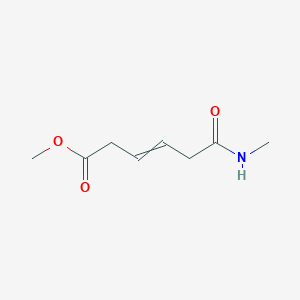
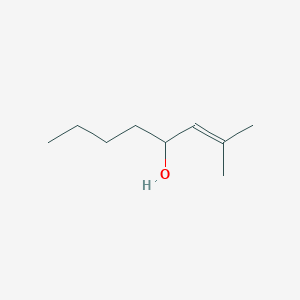
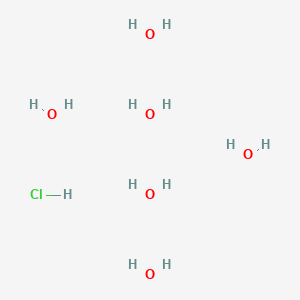
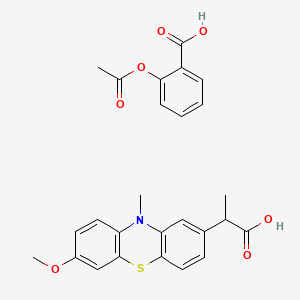
![2-{[2-(Dimethylamino)ethoxy]carbonyl}benzene-1,4-dicarboxylate](/img/structure/B14473182.png)

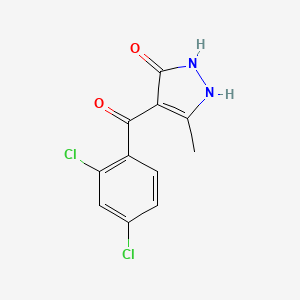
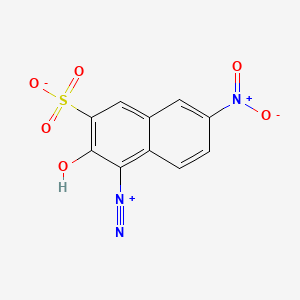
![6-[(4-Chlorophenoxy)methyl]pteridine-2,4-diamine](/img/structure/B14473226.png)
